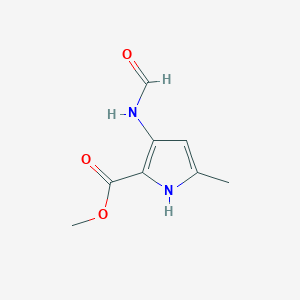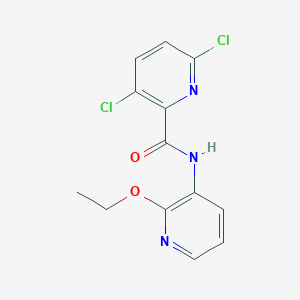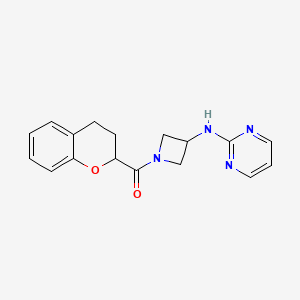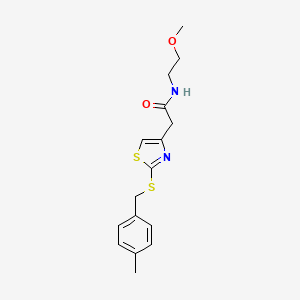
methyl 3-(formylamino)-5-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 3-(formylamino)-5-methyl-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole derivatives can be synthesized through various methods. One common method is the Paal-Knorr Synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine . Another method is the Van Leusen reaction, where tosylmethyl isocyanide (TosMIC) reacts with a compound containing an activated alkene .Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The formylamino group (-NHCHO) would be attached at the 3-position of the ring, and a methyl group (-CH3) would be attached at the 5-position. The carboxylate group (-COOCH3) would also be attached to the pyrrole ring .Chemical Reactions Analysis
Pyrrole compounds are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds. The nitrogen atom in the pyrrole ring has a lone pair of electrons, which can participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air . The presence of the formylamino, methyl, and carboxylate groups would likely affect the compound’s properties, such as its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Antimicrobial Applications
A study on the synthesis of novel pyrrole derivatives, specifically (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, revealed their promising antimicrobial properties. These derivatives were synthesized through cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reactions, demonstrating good antibacterial and antifungal activities attributed to the presence of the heterocyclic ring. The study suggests these derivatives could serve as a template for new antimicrobial agents, highlighting the potential of pyrrole chalcone derivatives in therapeutic applications (Hublikar et al., 2019).
Synthetic Applications
Research into the chemistry of pyrrole and its derivatives has led to the development of new synthetic methodologies and the exploration of reaction mechanisms. For example, the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions was investigated, providing insights into theoretical predictions and synthetic pathways (Niwayama & Houk, 1992). Additionally, the application of formyl group activation in bromopyrrole esters has been utilized for the formal syntheses of bioactive pyrroles, demonstrating the versatility of these building blocks in synthesizing complex natural products with anti-tumor, anti-HIV, and vascular disrupting activities (Gupton et al., 2014).
Medicinal Chemistry and Drug Design
The utility of pyrrole derivatives in medicinal chemistry and drug design is highlighted by the synthesis of potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating significant antitumor activity. These compounds, featuring pyrrolo[2,3-d]pyrimidine structures, offer new avenues for cancer treatment, showcasing the role of pyrrole derivatives in developing novel therapeutic agents (Gangjee et al., 2000).
Mécanisme D'action
Target of Action
Pyrrole and indole derivatives are known to interact with a variety of biological targets. They are important types of molecules and natural products and play a main role in cell biology
Mode of Action
Many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives, in general, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to have a wide range of biological effects, depending on their specific structures and targets .
Safety and Hazards
The safety and hazards of a compound depend on its structure and reactivity. While specific safety data for this compound is not available, it’s important to handle all chemicals with appropriate safety precautions. Always refer to the material safety data sheet (MSDS) for information on handling, storage, and disposal .
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(9-4-11)7(10-5)8(12)13-2/h3-4,10H,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUUFHCTKAOTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2605640.png)
![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2605643.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2605644.png)
![Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2605645.png)
![4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride](/img/structure/B2605646.png)
![4-(9-Bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2605649.png)


![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine](/img/structure/B2605652.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605660.png)

![2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2605662.png)